Carboxylic Acid Acidity (pKa): Weaker Acid vs. 2-Morpholino and Non-Methylated 3-Morpholino Isomers
The predicted pKa of 4-methyl-3-morpholin-4-yl-benzoic acid is 3.70 ± 0.10, which is significantly higher (weaker acid) than that of 2-morpholinobenzoic acid (pKa 2.67 ± 0.36) and also higher than that of 3-morpholinobenzoic acid (pKa 3.53 ± 0.10) . This ~1.0 log unit difference versus the 2-isomer indicates a >10-fold lower degree of ionization at physiological pH, which directly influences solubility, permeability, and protein binding of derived amides or esters.
| Evidence Dimension | Predicted pKa of the carboxylic acid group |
|---|---|
| Target Compound Data | pKa = 3.70 ± 0.10 |
| Comparator Or Baseline | 2-Morpholinobenzoic acid: pKa = 2.67 ± 0.36; 3-Morpholinobenzoic acid: pKa = 3.53 ± 0.10 |
| Quantified Difference | ΔpKa = +1.03 vs. 2-isomer; ΔpKa = +0.17 vs. 3-isomer |
| Conditions | Predicted values (ACD/Labs or similar) reported by chemical databases |
Why This Matters
The higher pKa translates into a lower fraction ionized at pH 7.4 (~0.02% vs. ~0.001% ionized), which can improve passive membrane permeability and reduce non-specific binding for compounds derived from this scaffold, making it a rationally selectable advantage over the 2-morpholino isomer in permeability-limited programs.
